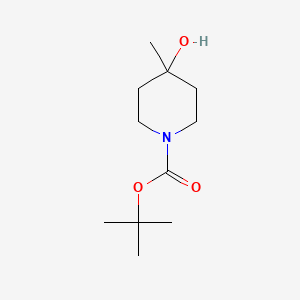
1-(4-氨基苯基)吡啶-1-鎓氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(4-Aminophenyl)pyridin-1-ium chloride has been investigated for its potential pharmacological properties and applications in chemical synthesis. It has been identified as a potential antihypertensive agent due to its ability to deplete noradrenaline in mouse heart tissue, which could be beneficial in the management of high blood pressure . Additionally, the compound has been utilized in the field of supramolecular chemistry to form hydrogen-bonded systems and has been involved in the synthesis of novel ionic liquids that can catalyze tandem reactions .
Synthesis Analysis
The synthesis of related compounds involves the interaction of various reagents to form complex structures. For instance, the interaction between chloranilic acid and dimethylaminopyridine (DMAP) leads to the formation of a multicomponent system with a crystal structure determined by X-ray diffraction . Similarly, the novel ionic liquid 1-sulfopyridinium chloride was synthesized and characterized using various spectroscopic techniques, indicating the versatility of pyridinium-based compounds in synthesis .
Molecular Structure Analysis
The molecular structure of pyridinium-based compounds has been extensively studied using crystallography and spectroscopy. The crystal structure of a related compound, 4-(dimethylamino)pyridin-1-ium, was determined to be in the triclinic crystal system with specific space group parameters, showcasing the intricate arrangement of molecules and the presence of hydrogen bonds and π-π stacking interactions . These structural features are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Pyridinium compounds are involved in various chemical reactions. For example, the novel ionic liquid 1-sulfopyridinium chloride has been used as a catalyst for the tandem Knoevenagel–Michael reaction, demonstrating its efficiency and reusability in promoting the synthesis of bis(pyrazol-5-ol)s under mild conditions . This highlights the chemical reactivity of pyridinium salts and their utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinium salts are influenced by their molecular structure. The presence of protonated bases and delocalized negative charges in the related compound 4-(dimethylamino)pyridin-1-ium contributes to its stability and the formation of water clusters within the crystal lattice . These properties are essential for the application of pyridinium salts in various chemical processes and their potential pharmacological effects, as seen with 1-amino-4-phenyl pyridinium chloride's antihypertensive properties .
科学研究应用
催化
1-(4-氨基苯基)吡啶-1-鎓氯的衍生物已被用作有机合成中催化剂系统中的催化剂或组分。例如,已经合成和表征了源自该化合物的 novel 离子液体,显示出在温和条件下催化串联 Knoevenagel-Michael 反应的效率。此类催化活性强调了这些衍生物在促进有机转化中的潜力,特别是在合成具有高精度且在环境友好的条件下合成复杂有机分子方面 (Moosavi‐Zare 等人,2013)。
材料科学
在材料科学中,1-(4-氨基苯基)吡啶-1-鎓氯的衍生物已被用于合成具有独特性能的新型聚合物。例如,使用源自该化合物的 novel 二胺制备了含有吡啶和砜部分的氟化聚酰胺。这些聚合物表现出卓越的溶解性、热稳定性和机械性能,使其适用于高性能应用 (刘晓玲等人,2013)。
环境和分析应用
研究还探索了在环境和分析化学中使用 1-(4-氨基苯基)吡啶-1-鎓氯衍生物。例如,基于该化合物的 novel 手性离子液体显示出很强的抗菌和抗氧化性能,表明它们在水处理和生物活性物质中的潜在用途。此类研究突出了这些化合物的多功能方面,将其应用扩展到传统化学合成之外,包括环境保护和生物应用 (马塔沃斯-阿拉米扬等人,2019)。
化学传感
此外,1-(4-氨基苯基)吡啶-1-鎓氯的衍生物已被开发为用于检测重金属的化学传感器。此类传感器表现出高灵敏度和选择性,证明了这些化合物在监测环境污染物和促进公共卫生安全方面的潜力 (潘建廷等人,2015)。
作用机制
The AMPP (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride) derivatization reagent is used for the covalent charge-tagging of molecules containing carboxylic acid (in the presence of peptide coupling reagents) and aldehydes . This includes free fatty acids and the associated metabolites, fatty aldehydes, dipeptides, neurotoxic reactive aldehydes, amino acids, neurotransmitters and associated metabolites, as well as tricarboxylic acid cycle metabolites .
安全和危害
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
属性
IUPAC Name |
4-pyridin-1-ium-1-ylaniline;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2.ClH/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h1-9H,12H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJGOGUUDJHLPZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=C(C=C2)N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627725 |
Source


|
| Record name | 1-(4-Aminophenyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)pyridin-1-ium chloride | |
CAS RN |
78427-26-6 |
Source


|
| Record name | 1-(4-Aminophenyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


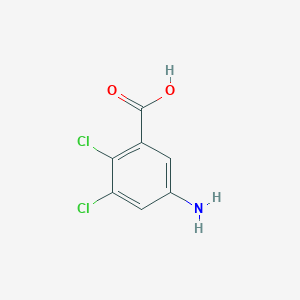
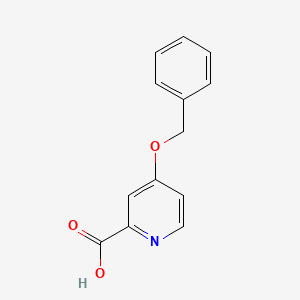


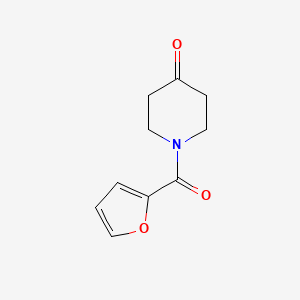
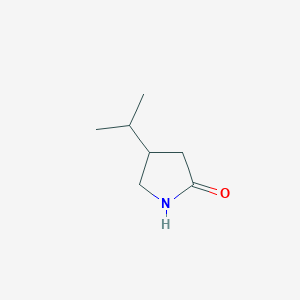
![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)
![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)


![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)

